molecular formula C18H22 B086448 1,6-Diphenylhexane CAS No. 1087-49-6

1,6-Diphenylhexane

Cat. No.: B086448
CAS No.: 1087-49-6
M. Wt: 238.4 g/mol
InChI Key: DVGPMIRVCZNXMD-UHFFFAOYSA-N
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Description

1,6-Diphenylhexane is an organic compound with the molecular formula C₁₈H₂₂. It consists of a hexane chain with phenyl groups attached to the first and sixth carbon atoms. This compound is known for its structural simplicity and stability, making it a subject of interest in various chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Diphenylhexane can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene reacts with 1,6-dibromohexane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions and typically requires refluxing the mixture for several hours .

Industrial Production Methods

Industrial production of this compound often employs similar Friedel-Crafts alkylation techniques but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,6-Diphenylhexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,6-Diphenylhexane has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its structural simplicity and stability, which make it an ideal model compound for studying hydrocarbon behavior and reaction mechanisms. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, further enhances its versatility in scientific research .

Properties

IUPAC Name

6-phenylhexylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18/h3-4,7-10,13-16H,1-2,5-6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGPMIRVCZNXMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80148717
Record name 1,6-Diphenylhexane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087-49-6
Record name 1,6-Diphenylhexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001087496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Diphenylhexane
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,6-Diphenylhexane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 2-liter three-necked flask equipped with a stirring device and a nitrogen substituting device, 5 g of a Pd-C catalyst (a 5% product, containing 55.9% of water) and a solution of 100.9 g of 1,6-diphenylhexane-1,6-dione in 400 milliliters of tetrahydrofuran and 400 milliliters of denatured ethanol as well as 5 milliliters of 6N-hydrochloric acid were introduced, stirred at a normal pressure and contacted with hydrogen gas. After absorption of hydrogen was stopped, the catalyst was filtered off and the solution was concentrated. The concentrate was dissolved in ethyl acetate, washed with a dilute aqueous solution of sodium hydrogencarbonate and water, and thereafter dried with anhydrous sodium sulfate. After removing off the solvent by a rotary evaporator, a distillation under a decreased pressure was carried out, to obtain 85.3 g of 1,6-diphenylhexane as colorless liquid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 1,6-diphenylhexane?

A1: this compound is an alkane with two phenyl groups attached to the terminal carbons of a six-carbon chain.

  • Spectroscopic Data: While specific data depends on the isomer and experimental conditions, studies have investigated the gas-phase protonation of this compound using FT-ICR mass spectrometry. []

Q2: How does the structure of this compound relate to its gas-phase basicity?

A2: Research shows that the gas-phase basicity (GB) of this compound is higher than toluene due to increased polarizability. [] Interestingly, the GB of α,ω-diphenylalkanes, including this compound, varies with the length of the methylene chain connecting the phenyl rings. This difference is attributed to intramolecular solvation of the protonated phenyl ring by the neutral one, enabled by specific conformations of the linking chain. []

Q3: Has this compound been used in the synthesis of any significant pharmaceutical compounds?

A3: Yes, derivatives of this compound are crucial building blocks for synthesizing HIV protease inhibitors. For instance, (2S,3S,5S)-2,5-diamino-3-hydroxy-1,6-diphenylhexane serves as a key intermediate in the synthesis of lopinavir, a medication used to treat HIV. [, ]

Q4: Can you elaborate on the synthesis of (2S,3S,5S)-2,5-diamino-3-hydroxy-1,6-diphenylhexane?

A4: Several methods have been explored for the synthesis of this important intermediate. One approach utilizes L-phenylalanine as the starting material, subjecting it to N,O-benzylation, cyanidation, Grignard reaction, and reduction to yield the desired compound. [] Another method involves a multi-step process starting with the protection of L-phenylalanine with benzyl chloride, followed by reactions with acetonitrile and benzylmagnesium chloride, and finally, reduction with sodium borohydride. []

Q5: What is the significance of the (2S,3S,5S)-stereochemistry in these pharmaceutical applications?

A5: The (2S,3S,5S)-stereoisomer of the diamino alcohol is crucial for the biological activity of HIV protease inhibitors like lopinavir. This specific stereoisomer exhibits optimal binding affinity to the active site of the HIV protease enzyme, allowing it to effectively inhibit viral replication. [, ]

Q6: Have there been any studies exploring modifications to the this compound core for improved drug efficacy?

A6: Yes, researchers have explored incorporating carbazole into the core structure of ritonavir, another HIV protease inhibitor, by modifying the (2S, 3S, 5S)-5-(tert-butyloxycarbonyl)amino-2-amino-3-hydroxy-1,6-diphenylhexane moiety. This modification aimed to improve the drug's solubility and potentially enhance its pharmacokinetic properties. []

Q7: Are there any studies focusing on the environmental impact of this compound and its derivatives?

A7: While the provided research focuses on the synthesis and applications of this compound and its derivatives, information regarding their environmental impact or degradation pathways is limited. Further research is needed to assess their potential ecotoxicological effects and develop strategies for responsible waste management and mitigation of any negative impacts.

Q8: How do ordered media like liquid crystals influence the photochemistry of diketone derivatives of this compound?

A8: Studies utilizing liquid crystals as solvents have investigated the Norrish Type II photoreactions of this compound-3,4-dione. [] Results indicate that the quantum yield for the disappearance of this diketone is influenced by both temperature and the order of the surrounding media. Interestingly, the quantum yield ratio for its disappearance in cholesteric mesophases and hexane is less than one, suggesting an impact of solvent order on the solute's conformational flexibility. []

Q9: Have there been investigations into the crystal structure of this compound derivatives?

A9: Yes, the crystal structure of this compound-1,3,4,6-tetrone has been determined. [] This research builds upon previous studies investigating the crystal structure of 1,3,5-triketone derivatives and employs techniques like NMR, IR, and mass spectrometry to explore the equilibrium between their keto and enol forms. []

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